2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile
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Overview
Description
2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethynyl Intermediate: The initial step involves the formation of an ethynyl intermediate through a reaction between 4-(hydroxymethyl)phenylacetylene and a suitable base.
Coupling Reaction: The ethynyl intermediate is then coupled with 2-bromobenzonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 4-(formyl)phenylacetylene or 4-(carboxyl)phenylacetylene.
Reduction: Formation of 2-[(2-{[4-(aminomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Hydroxyphenyl)ethynyl]benzonitrile
- 2-[(2-{[4-(Methoxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile
Uniqueness
2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile is unique due to the presence of both hydroxymethyl and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
823227-80-1 |
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Molecular Formula |
C24H15NO |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[4-(hydroxymethyl)phenyl]ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C24H15NO/c25-17-24-8-4-3-7-23(24)16-15-22-6-2-1-5-21(22)14-13-19-9-11-20(18-26)12-10-19/h1-12,26H,18H2 |
InChI Key |
CUSSNIYPDICJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)CO)C#CC3=CC=CC=C3C#N |
Origin of Product |
United States |
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